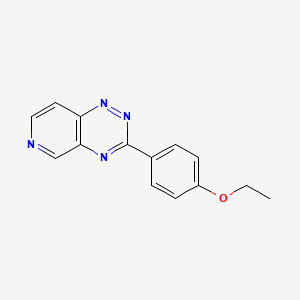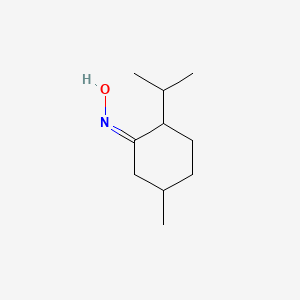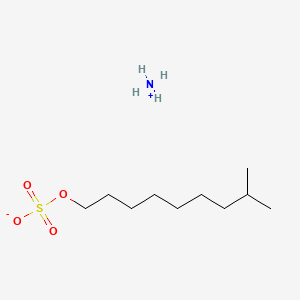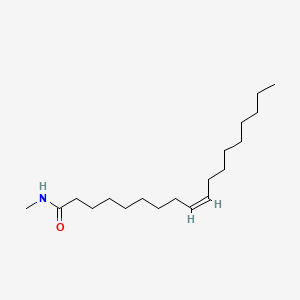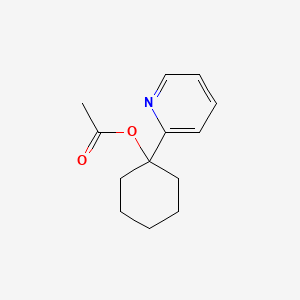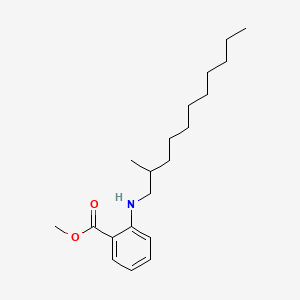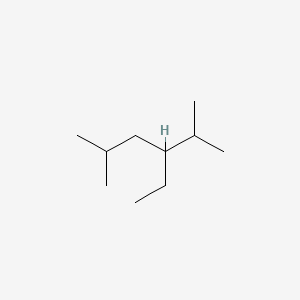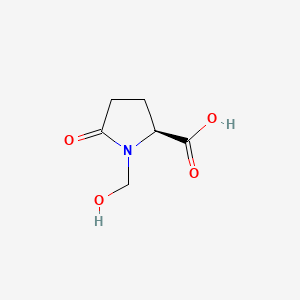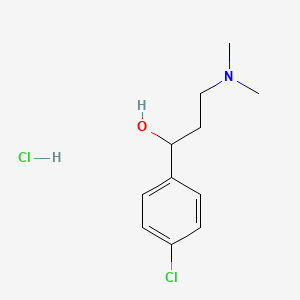
Dihydroergocristine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroergocristine tartrate is a semisynthetic ergot alkaloid derived from the natural product ergotamine. It is primarily used in the treatment of cerebrovascular and peripheral vascular disorders. This compound is known for its ability to delay progressive mental decline in conditions such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroergocristine tartrate is synthesized through the hydrogenation of ergocristine, which is an ergot alkaloid. The hydrogenation process involves the use of a palladium catalyst under specific conditions to reduce the double bond in the ergoline ring system . The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation of ergocristine followed by purification steps to isolate the desired product. The purification process includes crystallization and recrystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroergocristine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further modify the ergoline ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dihydroergocristine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying ergot alkaloid chemistry and synthesis.
Medicine: this compound is used in the treatment of cerebrovascular and peripheral vascular disorders.
Wirkmechanismus
Dihydroergocristine tartrate exerts its effects through multiple mechanisms:
Receptor Interactions: It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin receptors.
Inhibition of Enzymes: The compound inhibits γ-secretase, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease.
Vasoregulation: It regulates vascular tone by acting on adrenergic receptors, leading to vasodilation or vasoconstriction depending on the initial vascular tone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydroergocornine
- Dihydroergocryptine
- Ergotamine
- Ergocristine
Uniqueness
Dihydroergocristine tartrate is unique due to its specific receptor interactions and its ability to inhibit γ-secretase. This makes it particularly effective in the treatment of Alzheimer’s disease and other vascular disorders .
Eigenschaften
CAS-Nummer |
102489-75-8 |
|---|---|
Molekularformel |
C39H47N5O11 |
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C35H41N5O5.C4H6O6/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;5-1(3(7)8)2(6)4(9)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,5-6H,(H,7,8)(H,9,10)/t23-,25?,27-,28+,29+,34-,35+;/m1./s1 |
InChI-Schlüssel |
VFNAZVMEDXEDTB-IFBFGWFZSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


